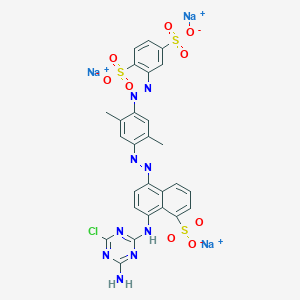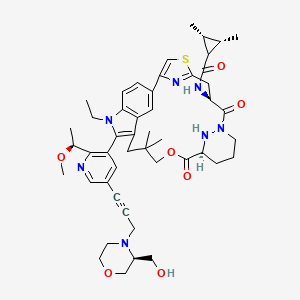
pan-KRAS-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pan-KRAS-IN-7 is a novel compound designed to inhibit the activity of Kirsten rat sarcoma virus (KRAS) proteins, which are frequently mutated in various cancers. KRAS mutations are particularly prevalent in pancreatic, colorectal, and lung cancers, making KRAS a critical target for cancer therapy . This compound aims to inhibit a broad spectrum of KRAS mutants, offering a potential therapeutic option for cancers driven by these mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents, and specific ligands to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Pan-KRAS-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts, specific ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学研究应用
Pan-KRAS-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS-related pathways and interactions.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, particularly pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new cancer therapies and diagnostic tools
作用机制
Pan-KRAS-IN-7 exerts its effects by binding to KRAS proteins and inhibiting their activity. This inhibition prevents KRAS from interacting with downstream effectors, thereby blocking the signaling pathways that promote cell growth and proliferation . The compound specifically targets the guanine nucleotide exchange factors (GEFs) that activate KRAS, as well as the GTPase-activating proteins (GAPs) that regulate KRAS activity .
相似化合物的比较
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets a broad spectrum of KRAS mutants.
BAY-293: A pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
Sotorasib (AMG510): A KRAS G12C-specific inhibitor approved for treating non-small cell lung cancer.
Uniqueness
Pan-KRAS-IN-7 is unique in its ability to inhibit a wide range of KRAS mutants, making it a versatile option for targeting various KRAS-driven cancers. Unlike mutation-specific inhibitors like sotorasib, this compound offers broader applicability across different cancer types .
属性
分子式 |
C48H61N7O7S |
|---|---|
分子量 |
880.1 g/mol |
IUPAC 名称 |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1 |
InChI 键 |
OXNMDFCABBFAJZ-OPEARJKLSA-N |
手性 SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
规范 SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

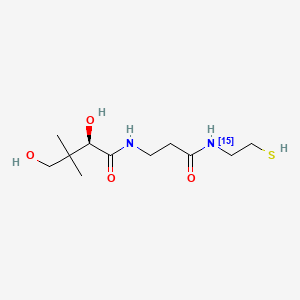
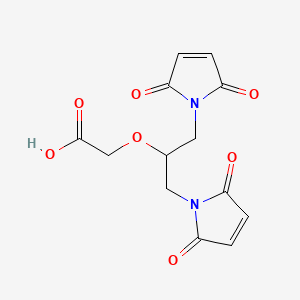
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
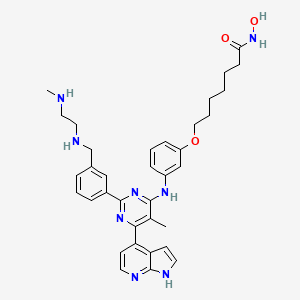
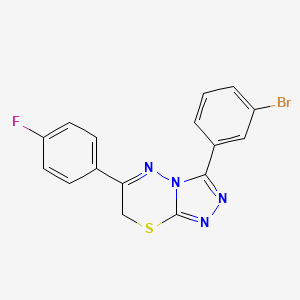
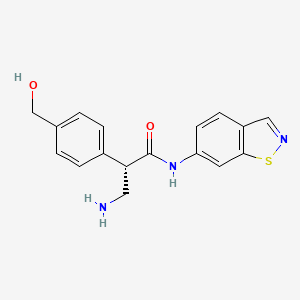
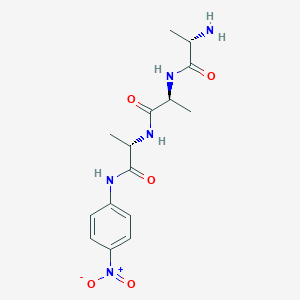

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
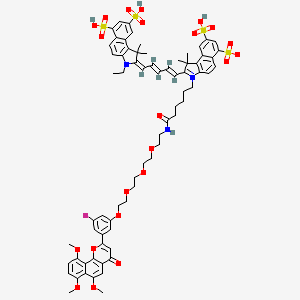
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
